molecular formula C16H14FNO B5124124 3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one

3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one

Cat. No. B5124124
M. Wt: 255.29 g/mol
InChI Key: OOAURUOEDHPQSS-ZHACJKMWSA-N
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Description

3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one, also known as FLEPH, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new painkillers and anti-inflammatory drugs.
This compound has also been studied for its potential applications in pharmacology. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain. This compound has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood, motivation, and reward. This compound has also been shown to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new painkillers and anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent effects at low concentrations. However, this compound also has several limitations. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one. One potential direction is the development of new drugs for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another potential direction is the development of new painkillers and anti-inflammatory drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluorobenzylamine with chalcone in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.

properties

IUPAC Name

(E)-3-[(4-fluorophenyl)methylamino]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c17-15-8-6-13(7-9-15)12-18-11-10-16(19)14-4-2-1-3-5-14/h1-11,18H,12H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAURUOEDHPQSS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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